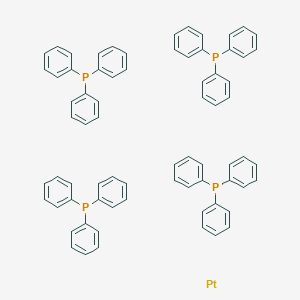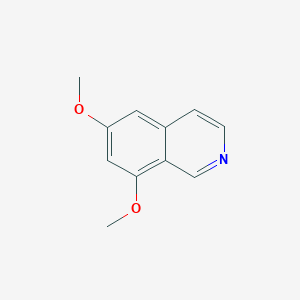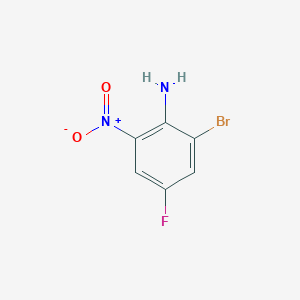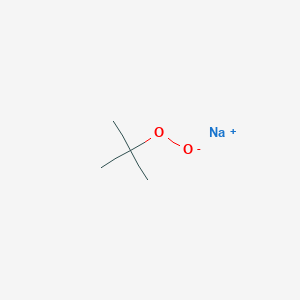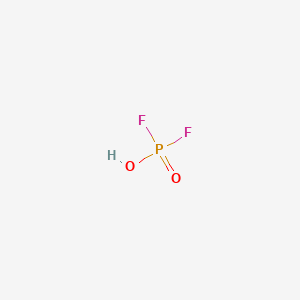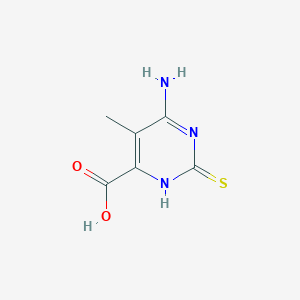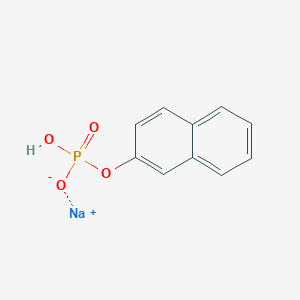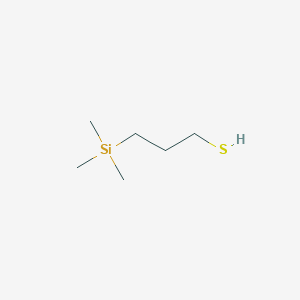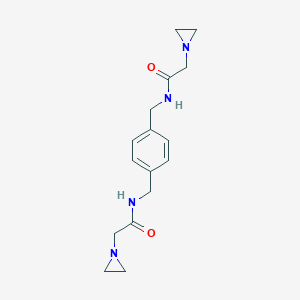
Tellurium-122
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tellurium-122 (Te-122) is an isotope of Tellurium (Te), a semi-metallic element that is crystalline and brittle . It is considered a member of the chalcogen group . Te-122 has an atomic number of 52, a mass number of 122, and 70 neutrons .
Synthesis Analysis
Tellurium nanostructures can be synthesized using various methods such as Physical Vapor Deposition (PVD), Molecular Beam Epitaxy (MBE), solution synthesis, Liquid Phase Exfoliation (LPE), and thermal evaporation . The properties of these nanostructures are highly dependent on their morphology .Molecular Structure Analysis
Tellurium compounds have unique structures involved in tellurite reduction, including vicinal catalytic cysteine residues and the FAD/NAD (P) + -binding domain .Chemical Reactions Analysis
Tellurium burns in air to form tellurium dioxide, TeO2 . It does not dissolve or react with water or hydrochloric acid but will dissolve in nitric acid .Physical And Chemical Properties Analysis
Tellurium is a p-type semiconductor and demonstrates the phenomenon of piezoelectricity . It becomes superconductive at 3.3 K . On melting, the specific volume increases by approximately 5% . Tellurium vapor is yellow-gold and consists mainly of Te2 molecules up to 2,000°C .Wissenschaftliche Forschungsanwendungen
Geochemistry and Environmental Impact : Te-122 plays a significant role in geochemistry, particularly in surface environments. Its increasing use in industries like solar energy production has raised concerns about its environmental impact. Studies have focused on the bio(geo)chemical processes governing Te's environmental chemistry, including its dissolution from primary ore minerals, formation of secondary minerals, and bioreductive processes mainly governed by microbes (Missen et al., 2020).
Extraction from Metallurgical Processes : A significant portion of Te-122 is produced as a by-product of metallurgical processes, particularly from copper anode slimes. Its applications in the production of cadmium telluride (CdTe) solar cells photovoltaic (PV) modules have been noted, consuming a large percentage of global Te output (Makuei & Senanayake, 2018).
Nanotechnology Applications : Te nanostructures are garnering attention due to their narrow bandgap semiconductor properties, suitable for modern device fabrication. Their potential in batteries, photodetectors, ion detection, energy harvesting, and thermoelectric devices is being explored (He et al., 2017).
Biological Interactions and Toxicity : While Te-122 is not an essential trace element, its biological interactions are being studied, especially in relation to its toxicity. The soluble oxyanions, tellurite and tellurate, are known for their acute toxicity, but some microorganisms can tolerate elevated levels of Te by detoxifying it (Chasteen et al., 2009).
Nuclear Reactions and Isotopic Studies : The thermal neutron capture cross sections of various Te isotopes, including Te-122, have been determined, contributing to nuclear physics and isotopic research (Tomandl et al., 2003).
Recovery and Resourcefulness : Research on the recovery of Te-122 from copper sulfides and its distribution in metallurgical processing highlights its importance as a byproduct in various industrial applications (Wang, 2011).
Potential in Biological and Environmental Systems : Te-122's importance in biological systems is being revisited, especially post-Fukushima, due to the environmental release of radioactive Te isotopes. This has spurred research into Te's environmental behavior and interaction with microorganisms (Filella, 2019).
Isotope Composition Analysis : The isotopic composition of Te, including Te-122, has been analyzed in various materials such as chondrites, iron meteorites, and sulfides. This contributes to our understanding of the solar system's composition (Fehr et al., 2004).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
tellurium-122 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Te/i1-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORWMNRCUJJQNO-VENIDDJXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Te] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[122Te] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Te |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.90304 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tellurium-122 | |
CAS RN |
14390-71-7 |
Source


|
| Record name | Tellurium, isotope of mass 122 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014390717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




